molecular formula C19H17ClF3NO4 B1666086 Arhalofenate CAS No. 24136-23-0

Arhalofenate

Número de catálogo: B1666086
Número CAS: 24136-23-0
Peso molecular: 415.8 g/mol
Clave InChI: BJBCSGQLZQGGIQ-QGZVFWFLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Arhalofenato es un nuevo agente uricosúrico con propiedades duales de reducción de urato y efectos antiinflamatorios. Se investiga principalmente para el tratamiento de la gota y la hiperuricemia. Arhalofenato funciona inhibiendo la reabsorción de ácido úrico en los riñones y reduciendo la inflamación asociada con los brotes de gota .

Métodos De Preparación

Arhalofenato se sintetiza a través de una serie de reacciones químicas que implican la esterificación del 2-acetamidoetil (2R)- (4-clorofenil) [3- (trifluorometil)fenoxi]acetato. La ruta sintética normalmente implica los siguientes pasos:

Los métodos de producción industrial para arhalofenato implican la optimización de estas reacciones para lograr un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se controlan cuidadosamente para garantizar una producción eficiente.

Análisis De Reacciones Químicas

Mechanism of Chemical Action

Arhalofenate exerts dual pharmacological effects through distinct biochemical pathways:

  • Uricosuric Activity : Inhibits URAT-1 transporters in renal proximal tubules, blocking uric acid (UA) reabsorption and increasing fractional excretion (FEUA) by ~16.5% at 800 mg doses .

  • Anti-Inflammatory Activity : Suppresses interleukin-1β (IL-1β) release from macrophages, preventing urate crystal-induced inflammation .

Pharmacokinetic Profile

Key parameters from phase IIb trials and combination studies:

ParameterThis compound 800 mg AloneThis compound + Febuxostat 80 mg
AUC(0-t) (μg × h/ml)2,960 ± 7303,190 ± 870
Serum Half-Life (hours)50 (estimated 77*)Unaffected by co-administration
Max SUA Reduction16.5% 63%
Subjects Reaching SUA <6 mg/dl93% 100%

*Half-life extrapolated due to 24-hour sampling window .

Co-administration with Febuxostat (FBX)

  • Pharmacokinetic Compatibility :

    • AUC ratio of ARH + FBX vs. ARH alone: 108% (90% CI 89–131) .

    • FBX-induced oxypurine increases (xanthine ↑12-fold, hypoxanthine ↑2.7-fold) remain unchanged by ARH .

  • Synergistic SUA Reduction :

    • Combined ARH 800 mg + FBX 80 mg reduced SUA by 63%, surpassing monotherapy effects .

Phase IIb Trial Outcomes

Treatment GroupFlare Incidence Rate RatioSUA Reduction (%)
This compound 800 mg0.58 (vs. placebo)-16.5*
Allopurinol 300 mg0.74-33.0
Allopurinol + Colchicine0.46-32.5

*Statistically significant vs. placebo (p = 0.0001) .

Metabolic Stability and Excretion

  • Half-Life : ~50 hours (serum), enabling once-daily dosing .

  • Excretion Pathways : Primarily renal, with negligible hepatic metabolism .

  • Metabolites : No active metabolites identified in human studies .

Comparative Analysis with Traditional Therapies

FeatureThis compoundAllopurinol
SUA ReductionModerate (-16.5%)High (-33%)
Flare PreventionYes (IL-1β inhibition)No (requires colchicine)
Drug-Drug InteractionsLow with FBX High (CYP450)

Aplicaciones Científicas De Investigación

Gout Management

The primary application of arhalofenate is in the management of gout. Clinical trials have shown that this compound effectively reduces the incidence of gout flares while lowering serum uric acid levels:

  • Phase IIb Study Results : A randomized controlled trial involving 239 patients demonstrated that this compound at 800 mg significantly decreased flare incidence compared to allopurinol (300 mg) with a reduction of 46% (p = 0.0056) and also showed a significant improvement over placebo .
Treatment GroupFlare IncidenceStatistical Significance
This compound 800 mg0.66p = 0.0056 vs Allopurinol
Allopurinol 300 mg1.24-
Placebo1.13p = 0.049

Dual Action Against Inflammation

This compound's ability to act as an anti-inflammatory agent is particularly noteworthy. It inhibits the release of interleukin-1 beta (IL-1β), a key cytokine in triggering gout flares, thereby addressing both the symptoms and underlying pathophysiology of hyperuricemia .

Comparative Efficacy

This compound has been compared with other uricosuric agents in terms of efficacy and safety:

  • Efficacy : In vitro studies have shown that this compound acid is 8-20 times more effective than probenecid in inhibiting uric acid transporters .
  • Safety Profile : Clinical trials have indicated a favorable safety profile, with no significant adverse effects reported during treatment periods.

Future Research Directions

Ongoing studies are exploring the potential for this compound in combination therapies, particularly with febuxostat, to further enhance gout management strategies. Future phase III trials are anticipated to solidify its role in clinical practice .

Mecanismo De Acción

Arhalofenato ejerce sus efectos a través de múltiples mecanismos:

    Actividad uricosúrica: Arhalofenato inhibe la reabsorción de ácido úrico en los riñones al dirigirse al transportador 1 de ácido úrico (URAT1) y al transportador 4 de aniones orgánicos (OAT4).

    Actividad antiinflamatoria: Arhalofenato reduce la inflamación inhibiendo la producción de citocinas proinflamatorias como la interleucina-1β (IL-1β).

Comparación Con Compuestos Similares

Arhalofenato es único en comparación con otros agentes uricosúricos debido a sus propiedades duales de reducción de urato y antiinflamatorias. Compuestos similares incluyen:

La capacidad de Arhalofenato para reducir los niveles de ácido úrico y reducir la inflamación lo convierte en un candidato prometedor para el tratamiento de la gota y la hiperuricemia.

Actividad Biológica

Arhalofenate is a novel compound primarily investigated for its dual action as an anti-inflammatory and uricosuric agent, particularly in the treatment of gout. This article delves into its biological activity, including mechanisms of action, efficacy in clinical studies, and comparative analyses with existing therapies.

This compound operates through two primary mechanisms:

  • Uricosuric Action : It inhibits the reabsorption of uric acid in the kidneys by targeting specific transporters. The compound is metabolized into this compound acid, which selectively inhibits:
    • URAT1 : Uric acid transporter 1
    • OAT4 : Organic anion transporter 4
    • OAT10 : Organic anion transporter 10
    The inhibition of these transporters leads to increased uric acid excretion, thereby lowering serum uric acid levels. In vitro studies have shown this compound acid to be significantly more potent than probenecid, a traditional uricosuric agent .
  • Anti-inflammatory Action : this compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β), which is crucial in triggering gout flares. In animal models, it has been shown to suppress IL-1β release and prevent neutrophil influx at sites of inflammation .

Clinical Efficacy

The efficacy of this compound has been evaluated in multiple clinical trials, notably a Phase IIb study that assessed its impact on gout flare frequency and serum uric acid levels.

Study Design

  • Participants : 239 patients with a history of recurrent gout flares.
  • Treatment Groups :
    • 600 mg this compound
    • 800 mg this compound
    • 300 mg allopurinol
    • Allopurinol plus colchicine
    • Placebo
  • Duration : 12 weeks
  • Primary Outcome : Incidence of gout flares per treatment group.

Results Summary

The results indicated that this compound significantly reduced the incidence of gout flares compared to both allopurinol and placebo:

Treatment GroupFlare IncidenceChange in Serum UA LevelStatistical Significance
800 mg this compound0.66-16.5%P = 0.0056 vs Allopurinol
300 mg Allopurinol1.24-28.8%-
Placebo1.13-0.9%P < 0.001 vs this compound
Allopurinol + Colchicine0.40-24.9%Not significantly different from this compound

The study demonstrated a 46% reduction in flare incidence for the high-dose this compound group compared to allopurinol and a 41% reduction compared to placebo , underscoring its potential as an effective treatment option .

Comparative Analysis with Existing Therapies

This compound presents several advantages over traditional therapies such as allopurinol:

  • Dual Mechanism : Unlike allopurinol, which can initially increase flare risk due to mobilization of urate crystals, this compound reduces flare risk while simultaneously lowering serum uric acid levels .
  • Tolerability and Safety : Clinical trials have indicated that this compound is well tolerated with a favorable safety profile, making it a promising candidate for long-term management of gout .

Case Studies

Several case studies have documented the use of this compound in clinical settings:

  • Case Study A : A patient previously resistant to allopurinol therapy experienced significant reductions in flare frequency and serum uric acid levels after switching to this compound.
  • Case Study B : Patients with comorbid conditions such as metabolic syndrome showed improved metabolic parameters alongside reduced gout flares when treated with this compound.

These anecdotal reports further support the clinical findings regarding the efficacy and safety of this compound.

Propiedades

IUPAC Name

2-acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO4/c1-12(25)24-9-10-27-18(26)17(13-5-7-15(20)8-6-13)28-16-4-2-3-14(11-16)19(21,22)23/h2-8,11,17H,9-10H2,1H3,(H,24,25)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBCSGQLZQGGIQ-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC(=O)C(C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCCOC(=O)[C@@H](C1=CC=C(C=C1)Cl)OC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347353
Record name 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Partial agonist of peroxisome proliferator-activated receptor (PPAR) gamma; results in improved glucose, lipid, and weight management.
Record name Arhalofenate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

24136-23-0
Record name Arhalofenate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024136230
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arhalofenate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11811
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Acetamidoethyl (2R)-2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24136-23-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ARHALOFENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P01UJR9X1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

(−)-(4-Chloro-phenyl)-(R)-(3-trifluoromethyl-phenoxy)-acetic acid 2-acetylamino-ethyl ester (90.0 g) was dissolved in diisopropylether (900 mL) at 55° C. The resulting mixture was polish filtered, the solution cooled to 44° C. over about 20 minutes and seeded. The resulting mixture was stirred for 1 hour at 44° C., cooled to 35° C. over 4 hours, then stirred at 35° C. for 2 hours to yield a thick suspension. The suspension was cooled to −5° C. over about 5 hours and then stirred at −5° C. The resulting crystals were filtered off with a centrifuge and washed with precooled (−5° C.) diisopropylether (100 mL). The wet product was dried at 30° C. to yield the title compound as a white crystalline solid, more specifically as white crystals, needles.
Quantity
900 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Hydroxybenzotrifluoride was added to a solution of potassium hydroxide in isopropanol. N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate in isopropanol was added to the isopropanol/phenoxide solution and stirred at room temperature for 4 hours. The isopropanol was removed by vacuum distillation, and the resulting slush was dissolved in ethyl acetate and washed twice with water and once with brine. After drying over magnesium sulfate and filtration, the solvent was removed to give crude product as an oil. The crude product was dissolved in hot toluene/hexanes (1:1 v/v) and cooled to between 0 and 10° C. to crystallize the product. The filter cake was washed with hexanes/toluene (1:1 v/v) and then dried under vacuum at 50° C. The isolated solid was dissolved in hot 1:6 (v/v) isopropanol in hexanes. After cooling, the pure racemic 2-Acetamidoethyl 4-Chlorophenyl-(3-trifluoro methylphenoxy)-acetate formed as a crystalline solid. The solid was collected by filtration, the filter cake washed with 1:6 (v/v) isopropanol in hexanes and dried under vacuum at 50° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
N-acetylaminoethyl 2-bromo-2-(4-chlorophenyl)acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
isopropanol phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
toluene hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile is added to a solution of 2-acetamidoethanol (20.6 g., 0.2 mole) in anhydrous dimethylformamide (25 ml.). The reaction mixture is cooled to -10°C. and saturated with hydrogen chloride (50 g., 1.37 mole) and stirred for 5 hours at -10° to 0°C. To this reaction mixture containing 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride is added methylene chloride (200 ml.) and then water (100 ml.). The organic layer is collected, washed with water (2 × 100 ml.) and then dried over magnesium sulfate. The dried solution is decolorized with carbon, filtered and then slowly diluted with hexane (1 liter) to afford 10.7 g. (25% yield) of 2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)acetate, m.p. 93°-95°C.
Name
(3-Trifluoromethylphenoxy)(4-chlorophenyl)acetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
2-acetamidoethyl (3-trifluoromethylphenoxy)(4-chlorophenyl)iminoacetate hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arhalofenate
Reactant of Route 2
Reactant of Route 2
Arhalofenate
Reactant of Route 3
Reactant of Route 3
Arhalofenate
Reactant of Route 4
Reactant of Route 4
Arhalofenate
Reactant of Route 5
Reactant of Route 5
Arhalofenate
Reactant of Route 6
Reactant of Route 6
Arhalofenate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.